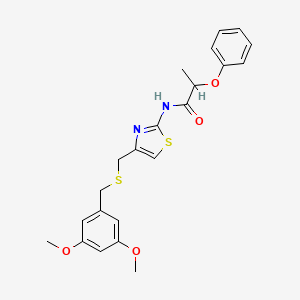
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound) is C17H23N3O4S, with a molecular weight of approximately 397.5 g/mol. The compound features a thiazole ring, a phenoxy group, and a benzyl thioether, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₄S |
| Molecular Weight | 397.5 g/mol |
| Structural Features | Thiazole ring, phenoxy group, benzyl thioether |
The biological activity of this compound) is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity, while the phenoxy group may enhance binding affinity to biological receptors.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially mitigating conditions such as arthritis or other inflammatory diseases.
- Cell Cycle Arrest : Preliminary studies indicate that this compound can induce cell cycle arrest in specific cancer cell lines, leading to apoptosis.
Biological Activity and Case Studies
Several studies have highlighted the biological activities of this compound):
- Anticancer Activity : Research conducted on various tumor cell lines has demonstrated significant cytotoxic effects. For example, a study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against lymphoma cells .
- Antimicrobial Properties : In vitro assays have shown that it possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Animal models have indicated that the compound can reduce inflammation markers, supporting its use in therapies for chronic inflammatory diseases .
Synthesis Methods
The synthesis of this compound) typically involves multi-step organic reactions:
- Formation of Thiazole Ring : This is achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
- Introduction of Phenoxy Group : The phenoxy moiety is introduced through nucleophilic substitution reactions.
- Final Amide Formation : The final step involves coupling the thiazole intermediate with the phenoxypropanamide derivative.
Optimized reaction conditions are crucial for achieving high yields and purity during synthesis.
Applications in Scientific Research
This compound) has several applications:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
- Biological Research : The compound is used in studies investigating cellular mechanisms and pathways involved in disease processes.
- Material Science : Its unique chemical structure may facilitate the development of novel materials with specific electronic properties.
特性
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15(28-18-7-5-4-6-8-18)21(25)24-22-23-17(14-30-22)13-29-12-16-9-19(26-2)11-20(10-16)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGYMPJWPYCSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














